molecular formula C10H17N3O2 B13630089 Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13630089
M. Wt: 211.26 g/mol
InChI Key: JJXNIUMOTYGVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-4-(5-methyl-1h-pyrazol-1-yl)butanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the temperature maintained between 0°C and room temperature to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of target proteins, leading to modulation of their activity. This compound may also influence signaling pathways and cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(1h-pyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(3-methyl-1h-pyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(5-phenyl-1h-pyrazol-1-yl)butanoate

Comparison: Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is unique due to the presence of the 5-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-4-(5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)5-7-13-8(2)4-6-12-13/h4,6,9H,3,5,7,11H2,1-2H3

InChI Key

JJXNIUMOTYGVED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C(=CC=N1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.